(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of isoindoline, which is a polycyclic compound that includes an indole ring . The presence of the cyanoacetamide group suggests it may have potential biological activity, but specific details aren’t available .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino group and cyanoacetamide group could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the cyanoacetamide group could influence its polarity and solubility .Scientific Research Applications
Synthesis of Heterocycles
Cyanoacetamide derivatives are foundational in synthesizing various heterocyclic compounds, highlighting their versatility in chemical reactions. These derivatives facilitate the creation of pyridone, pyrazole, chromene, hydrazone, thiazole, and thiophene derivatives through reactions with different reagents. These heterocycles have been explored for their antimicrobial properties, demonstrating promising results against bacterial and fungal strains (Darwish et al., 2014), (Darwish et al., 2014).
Antitumor Activities
The synthesis of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide has been explored for antitumor evaluation. These compounds, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showed high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Structural and Conformational Studies
Cyanoacetamide derivatives have also been pivotal in studying structural and conformational behaviors, particularly in solvent-dependent isomerism. Research on 3-hydroxy-2-cyanoalk-2-enamides and similar compounds demonstrated solvent-dependent (Z)/(E)-isomerism, providing insights into the dynamic conformational changes and the kinetics of isomerization controlled by the N-substituent. These studies are crucial for understanding the chemical behavior of cyanoacetamide derivatives in various environments (Papageorgiou et al., 1998).
Novel Reaction Pathways
Research into cyanoacetamide derivatives has uncovered novel reaction pathways leading to the formation of unique chemical structures. For instance, the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide resulted in the formation of amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, unveiling a new class of isoindolinones. Such discoveries expand the possibilities for synthesizing new compounds with potential biological activities (Opatz & Ferenc, 2004).
Properties
IUPAC Name |
(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZONEVKMXQFPP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.